2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone

Stereochemistry Enantiomeric purity Receptor selectivity

2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone (CAS 1796947-99-3) is a chiral benzimidazole–8-azabicyclo[3.2.1]oct-2-ene hybrid with molecular formula C₁₆H₁₇N₃O and a molecular weight of 267.33 g/mol. The compound incorporates a rigid tropane-like bicyclic framework linked through an ethanone bridge to an unsubstituted benzimidazole moiety, placing it within the broader class of azabicycloalkyl-benzimidazole derivatives that have been explored as monoamine neurotransmitter re-uptake inhibitors, 5-HT receptor ligands, and enzyme modulators.

Molecular Formula C16H17N3O
Molecular Weight 267.332
CAS No. 1796947-99-3
Cat. No. B2402957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone
CAS1796947-99-3
Molecular FormulaC16H17N3O
Molecular Weight267.332
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)CN3C=NC4=CC=CC=C43
InChIInChI=1S/C16H17N3O/c20-16(19-12-4-3-5-13(19)9-8-12)10-18-11-17-14-6-1-2-7-15(14)18/h1-4,6-7,11-13H,5,8-10H2
InChIKeyREVOYXJCWUGOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone (CAS 1796947-99-3) Procurement & Differentiation Guide


2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone (CAS 1796947-99-3) is a chiral benzimidazole–8-azabicyclo[3.2.1]oct-2-ene hybrid with molecular formula C₁₆H₁₇N₃O and a molecular weight of 267.33 g/mol . The compound incorporates a rigid tropane-like bicyclic framework linked through an ethanone bridge to an unsubstituted benzimidazole moiety, placing it within the broader class of azabicycloalkyl-benzimidazole derivatives that have been explored as monoamine neurotransmitter re-uptake inhibitors, 5-HT receptor ligands, and enzyme modulators [1][2]. Critically, this compound carries a specific (1R,5S) absolute stereochemistry that distinguishes it from racemic mixtures or alternative diastereomers that may co-exist in the supply chain [3].

Why Generic Substitution Fails for 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone


Generic substitution—whether by regioisomeric benzimidazole-2-yl analogs, fully saturated 8-azabicyclo[3.2.1]octane derivatives, or compounds lacking the (1R,5S) stereochemical definition—carries a high risk of functional non-equivalence because both the unsaturated bicyclic olefin and the specific stereochemistry at the bridgehead positions critically govern receptor recognition and pharmacokinetic behavior in this scaffold class [1][2]. The 8-azabicyclo[3.2.1]oct-2-ene core has been demonstrated across multiple patent families to confer distinct monoamine transporter inhibition profiles compared to its saturated octane counterpart; saturation of the 2,3-double bond can invert selectivity among dopamine, serotonin, and noradrenaline transporters [1]. Furthermore, the patent literature explicitly claims stereoisomer-specific activity for benzimidazolyl-substituted azabicyclo compounds, meaning that a racemate or an enantiomer with undefined chirality cannot be assumed to reproduce the properties of the (1R,5S) stereoisomer [2]. The unsubstituted benzimidazole N1-linkage in this compound further differentiates it from benzimidazolone and 2-substituted benzimidazole analogs that populate the same chemical space but target distinct receptor families [3].

Quantitative Differentiation Evidence for 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone


Chiral Identity: (1R,5S) Absolute Configuration vs. Racemate or Undefined Stereoisomers

The compound is defined with explicit (1R,5S) stereochemistry, whereas the majority of commercially cataloged 8-azabicyclo[3.2.1]oct-2-ene benzimidazole analogs are offered as racemic mixtures or with undefined stereochemistry . In the azabicyclo scaffold class, stereochemistry at the bridgehead carbons directly determines the spatial orientation of the pendant benzimidazole-ethanone group relative to the bicyclic nitrogen, a parameter shown to affect receptor binding by orders of magnitude in related tropane-based monoamine re-uptake inhibitors [1]. The patent literature governing benzimidazolyl-azabicyclo compounds explicitly differentiates stereoisomers as separately claimed chemical entities, indicating that stereochemistry is non-trivial for intended pharmacological activity [2].

Stereochemistry Enantiomeric purity Receptor selectivity

Unsaturated 8-Azabicyclo[3.2.1]oct-2-ene Core vs. Fully Saturated 8-Azabicyclo[3.2.1]octane Analogs

The target compound contains an unsaturated 2,3-double bond in the azabicyclo ring, whereas a substantial subset of commercially available close analogs features the fully saturated 8-azabicyclo[3.2.1]octane core [1]. In the monoamine neurotransmitter re-uptake inhibitor patent series (NeuroSearch), the presence or absence of this double bond was demonstrated to alter the relative inhibition potency across dopamine (DAT), serotonin (SERT), and noradrenaline (NET) transporters, with the unsaturated derivatives showing a distinct selectivity fingerprint compared to their saturated counterparts [2]. The olefin imposes conformational rigidity on the bicyclic system, restricting the nitrogen lone-pair orientation and the trajectory of the N-substituent, which directly impacts pharmacophoric geometry [2].

Monoamine transporter Dopamine transporter Serotonin transporter Conformational rigidity

Benzimidazole N1-Ethanone Linker vs. Benzimidazolone and 2-Substituted Benzimidazole Analogs

This compound employs a benzimidazole N1-ethanone linkage to the azabicyclo core, distinguishing it from two prominent comparator sub-classes: (a) benzimidazolone derivatives (e.g., DAU 6285, BIMU-1) where the fused imidazole ring contains a carbonyl at position 2, and (b) 2-substituted benzimidazole derivatives where the attachment point is the imidazole C2 rather than N1 [1][2]. The benzimidazolone series has established pharmacology at 5-HT₃ and 5-HT₄ receptors (DAU 6285: pA₂ ≈ 6.5–7.0 at 5-HT₄ in rat esophagus), whereas N1-linked benzimidazole derivatives without the 2-carbonyl are structurally predisposed toward different target families, including aspartic proteases and GABAₐ receptor benzodiazepine sites [2][3]. The ethanone spacer length (two-carbon bridge) further differentiates it from direct N-linked or longer-chain analogs, affecting the distance and angular relationship between the benzimidazole and the azabicyclo pharmacophores [3].

Benzimidazole 5-HT₄ receptor GABAₐ receptor Scaffold hopping

Patent-Assigned Biological Target Differentiation from Azabicyclo Benzimidazole Class Members

The compound falls within the generic Markush structure of US Patent Application 20220380341, assigned to the University of Pittsburgh and Fox Chase Chemical Development Center, which claims benzimidazolyl-substituted compounds as inhibitors of aspartic proteases, with specific mention of EBNA1 (Epstein-Barr Nuclear Antigen 1) as a therapeutic target [1]. This target assignment is distinct from the monoamine transporter re-uptake inhibition claimed for 8-azabicyclo[3.2.1]oct-2-ene derivatives in the NeuroSearch patent families, and distinct from the 5-HT receptor modulation claimed for benzimidazolone analogs [2][3]. The precise substitution pattern of CAS 1796947-99-3—unsubstituted benzimidazole N1-linked via ethanone to the azabicyclo nitrogen—matches the core pharmacophore described for aspartic protease inhibition in the 20220380341 filing [1].

Aspartic protease EBNA1 Patent mapping Target selectivity

Molecular Formula and Mass Spectrometry Differentiation from Co-Eluting Isomers

The compound (C₁₆H₁₇N₃O, MW 267.33 g/mol) shares its molecular formula with multiple constitutional isomers including quinoline-8-carboxylic acid azabicyclohexyl amides and indole-propanone derivatives . Without rigorous analytical confirmation—specifically tandem mass spectrometry (MS/MS) fragmentation pattern matching or NMR verification—a mis-synthesized or mis-labeled isomer could go undetected by single-quadrupole LC-MS monitoring alone [1]. The diagnostic SMILES string (O=C(Cn1cnc2ccccc21)N1C2C=CCC1CC2) provides a unique InChI Key that can be used for definitive identity confirmation .

Quality control LC-MS Isomeric discrimination Analytical verification

Validated Application Scenarios for 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone Based on Differentiation Evidence


Aspartic Protease Inhibitor Screening and EBNA1-Targeted Drug Discovery

Based on the compound's structural inclusion within the Markush claims of US20220380341—which specifically describes benzimidazolyl-substituted compounds as aspartic protease inhibitors with EBNA1 as a target—this compound is most appropriately deployed as a screening candidate or SAR starting point in aspartic protease inhibitor programs, particularly those focused on Epstein-Barr Virus-associated pathologies [1]. Its unsubstituted benzimidazole N1-ethanone linkage matches the core pharmacophore described in the patent, and the (1R,5S) stereochemistry provides a defined three-dimensional presentation of the scaffold to the protease active site [1].

Monoamine Transporter Selectivity Profiling Studies Requiring Unsaturated Azabicyclo Scaffolds

For laboratories investigating the contribution of the 2,3-olefin to monoamine transporter (DAT/SERT/NET) selectivity, this compound provides the unsaturated 8-azabicyclo[3.2.1]oct-2-ene core that class-level patent data indicate confers a distinct selectivity profile compared to saturated 8-azabicyclo[3.2.1]octane analogs [1]. Researchers should pair this compound with its corresponding saturated analog (if available) to directly quantify the impact of the double bond on transporter inhibition ratios within their specific assay system [1].

Chiral Chromatography Method Development and Enantiomeric Purity Validation

The (1R,5S) stereochemical definition makes this compound suitable as a reference standard for developing chiral HPLC or SFC methods aimed at separating enantiomers of azabicyclo-benzimidazole derivatives [1]. Given that commercial sources of related azabicyclo benzimidazoles frequently lack stereochemical definition, this compound can serve as a well-characterized single enantiomer for method qualification, retention time marking, and enantiomeric excess determination in synthetic chemistry workflows [1].

Analytical Reference Standard for Benzimidazole N1-Ethanone Scaffold Verification

The compound's unique combination of an unsubstituted benzimidazole N1-ethanone linked to an unsaturated azabicyclo core provides a distinctive MS/MS fragmentation signature and NMR fingerprint that can be used as an analytical reference when characterizing new analogs within the same scaffold series [1]. Procurement of this compound as a characterized reference material supports LC-MS/MS method development for distinguishing N1-linked benzimidazole derivatives from their benzimidazolone and 2-substituted regioisomers that share similar molecular weights [1].

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.